molecular formula C9H6ClF B6172770 1-chloro-4-ethynyl-5-fluoro-2-methylbenzene CAS No. 200190-84-7

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene

Cat. No.: B6172770
CAS No.: 200190-84-7
M. Wt: 168.6
InChI Key:
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Description

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H6ClF It is characterized by the presence of a chlorine atom, an ethynyl group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-chloro-4-ethynyl-5-fluoro-2-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Halogenation: Introduction of the chlorine atom through halogenation reactions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

    Ethynylation: Addition of the ethynyl group through reactions involving acetylene or its derivatives.

    Methylation: Introduction of the methyl group using methylating agents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethynyl-5-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the halogen atoms can form halogen bonds with electron-rich sites. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Comparison with Similar Compounds

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene can be compared with similar compounds such as:

    1-chloro-2-ethynyl-4-fluoro-5-methylbenzene: Similar structure but different positions of substituents.

    4-ethynyl-1-fluoro-2-methylbenzene: Lacks the chlorine atom.

    1-chloro-4-ethynyl-2-methylbenzene: Lacks the fluorine atom.

The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

200190-84-7

Molecular Formula

C9H6ClF

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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